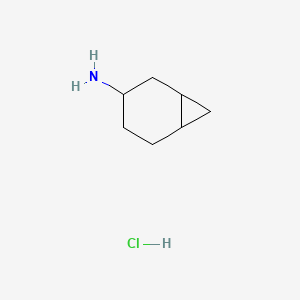

Norcarane-3-amine, hydrochloride

Beschreibung

BenchChem offers high-quality Norcarane-3-amine, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norcarane-3-amine, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bicyclo[4.1.0]heptan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7-2-1-5-3-6(5)4-7;/h5-7H,1-4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZIARIXEYUKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999650 | |

| Record name | Bicyclo[4.1.0]heptan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78293-49-9 | |

| Record name | Bicyclo[4.1.0]heptan-3-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78293-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norcarane-3-amine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078293499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[4.1.0]heptan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Norcarane-3-amine, hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcarane-3-amine, hydrochloride, also known by its IUPAC name bicyclo[4.1.0]heptan-3-amine; hydrochloride, is a bicyclic amine of interest in synthetic and medicinal chemistry. Its rigid, three-dimensional structure, conferred by the fused cyclopropane and cyclohexane rings, makes it a potentially valuable scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the currently available chemical information for this compound.

Core Chemical Properties

A comprehensive search of available scientific literature and chemical databases reveals limited experimentally determined data for Norcarane-3-amine, hydrochloride. The following table summarizes the basic chemical identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | bicyclo[4.1.0]heptan-3-amine; hydrochloride | Smolecule[1] |

| Synonyms | 3-Aminonorcarane hydrochloride | - |

| CAS Number | 78293-49-9 | Smolecule[2] |

| Molecular Formula | C₇H₁₄ClN | Smolecule[2] |

| Molecular Weight | 147.64 g/mol | Smolecule[2] |

Note: At the time of this publication, experimentally determined physical properties such as melting point, boiling point, pKa, and solubility for Norcarane-3-amine, hydrochloride are not publicly available. Similarly, detailed spectroscopic data (NMR, IR, Mass Spectrometry) have not been found in the surveyed literature.

Synthesis and Experimental Protocols

One plausible, though not explicitly documented, synthetic pathway could involve the following conceptual steps, illustrated in the workflow diagram below. This diagram represents a logical synthetic approach rather than a published experimental protocol.

Caption: Conceptual workflow for the synthesis of Norcarane-3-amine, hydrochloride.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for Norcarane-3-amine, hydrochloride. The pharmacological profile of this specific compound has not been detailed in the scientific literature.

Research on other bicycloheptane amine derivatives has suggested potential interactions with central nervous system targets, but these findings cannot be directly extrapolated to Norcarane-3-amine, hydrochloride without specific experimental validation.

Future Research Directions

The lack of comprehensive data on Norcarane-3-amine, hydrochloride highlights several opportunities for future research:

-

Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, accompanied by full characterization of the compound and its intermediates using modern analytical techniques (NMR, IR, MS, and elemental analysis).

-

Physicochemical Profiling: Detailed experimental determination of key physicochemical properties, including solubility, pKa, and lipophilicity (LogP), which are critical for assessing its drug-likeness.

-

Pharmacological Screening: In vitro and in vivo screening to elucidate the biological targets and pharmacological effects of the compound. This could involve binding assays for various receptors and enzymes, as well as functional assays to determine its activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to establish a clear understanding of the relationship between the chemical structure and biological activity.

The unique conformational constraints of the norcarane scaffold could impart novel pharmacological properties, making Norcarane-3-amine, hydrochloride and its derivatives an intriguing area for further investigation in drug discovery.

Conclusion

While Norcarane-3-amine, hydrochloride is commercially available, a significant gap exists in the scientific literature regarding its detailed chemical and biological properties. This technical guide summarizes the currently known information and proposes a conceptual framework for its synthesis. Further experimental investigation is required to fully elucidate the characteristics and potential applications of this compound for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to Norcarane-3-amine, Hydrochloride: Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcarane-3-amine, hydrochloride, a bicyclic amine salt, represents a key structural motif in medicinal chemistry and drug discovery. Its rigid bicyclo[4.1.0]heptane (norcarane) skeleton provides a unique three-dimensional framework that is of significant interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and predicted spectral characteristics of Norcarane-3-amine, hydrochloride. While specific experimental data for this isomer is limited in publicly accessible literature, this document compiles available information and provides expert analysis based on data from closely related analogs and foundational chemical principles. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular scaffolds.

Molecular Structure and Identification

Norcarane-3-amine, hydrochloride is the hydrochloride salt of the 3-amino derivative of norcarane. The core structure consists of a cyclohexane ring fused to a cyclopropane ring, forming the bicyclo[4.1.0]heptane system. The amine group is located at the 3-position of the cyclohexane ring.

Table 1: Chemical Identifiers for Norcarane-3-amine, hydrochloride

| Identifier | Value | Source |

| IUPAC Name | bicyclo[4.1.0]heptan-3-amine;hydrochloride | [1] |

| CAS Number | 78293-49-9 | [1] |

| Molecular Formula | C₇H₁₄ClN | [1] |

| Molecular Weight | 147.64 g/mol | [2] |

| Canonical SMILES | C1C[C@H]2C(C1)C--INVALID-LINK--N.Cl | Inferred from structure |

| InChI | InChI=1S/C7H13N.ClH/c8-7-3-1-2-5-4-6(5)7;/h5-7H,1-4,8H2;1H |

Physicochemical Properties

The physicochemical properties of Norcarane-3-amine, hydrochloride are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Properties of Norcarane-3-amine, hydrochloride

| Property | Value | Source |

| Physical State | Solid (predicted) | General knowledge of amine hydrochlorides |

| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge of amine hydrochlorides |

| pKa | 9-10 (predicted for the ammonium ion) | General knowledge of amine pKa values |

| Melting Point | Not reported | N/A |

| Boiling Point | Not applicable (decomposes) | General knowledge of amine hydrochlorides |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

Table 3: Predicted 1H NMR Chemical Shifts (in ppm) for Norcarane-3-amine, hydrochloride (in D₂O)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H3 (CH-N) | ~3.0 - 3.5 | Multiplet | Deshielded by the adjacent ammonium group. |

| H1, H6 (bridgehead) | ~0.5 - 1.0 | Multiplet | Characteristic upfield shift of cyclopropane protons. |

| H7 (cyclopropane) | ~0.2 - 0.8 | Multiplet | Diastereotopic protons of the cyclopropane ring. |

| H2, H4, H5 (cyclohexane) | ~1.2 - 2.2 | Complex multiplets | Overlapping signals of the cyclohexane ring protons. |

13C NMR Spectroscopy

Table 4: Predicted 13C NMR Chemical Shifts (in ppm) for Norcarane-3-amine, hydrochloride (in D₂O)

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C3 (C-N) | ~50 - 55 | Carbon attached to the ammonium group. |

| C1, C6 (bridgehead) | ~15 - 25 | Bridgehead carbons of the bicyclic system. |

| C7 (cyclopropane) | ~10 - 20 | Upfield shift characteristic of cyclopropane carbons. |

| C2, C4, C5 (cyclohexane) | ~20 - 35 | Carbons of the cyclohexane ring. |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for Norcarane-3-amine, hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H⁺ stretch | 3000 - 3200 | Strong, broad | Stretching of the ammonium group. |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong | C-H stretching of the bicyclic frame. |

| N-H⁺ bend | 1500 - 1600 | Medium | Bending of the ammonium group. |

| C-N stretch | 1000 - 1200 | Medium | Stretching of the carbon-nitrogen bond. |

Mass Spectrometry

For the mass spectrum, the molecular ion of the free base (Norcarane-3-amine) would be observed.

Table 6: Predicted Mass Spectrometry Data for Norcarane-3-amine (Free Base)

| Ion | m/z (predicted) | Notes |

| [M]⁺ | 111.10 | Molecular ion of the free base (C₇H₁₃N). |

| [M-NH₂]⁺ | 95.09 | Loss of the amino group. |

| Common fragments | Various | Fragmentation of the bicyclic ring system. |

Experimental Protocols

Proposed Synthesis of Norcarane-3-amine, hydrochloride

A plausible synthetic route to Norcarane-3-amine, hydrochloride involves the reductive amination of the corresponding ketone, Norcaran-3-one.

Reaction Scheme:

References

"Norcarane-3-amine, hydrochloride synthesis pathway"

An In-depth Technical Guide to the Synthesis of Norcarane-3-amine, Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-step synthesis pathway for Norcarane-3-amine, hydrochloride, a bicyclic amine of interest in medicinal chemistry and drug development. The proposed synthesis commences with the formation of the norcarane scaffold, followed by oxidation to the key intermediate, Norcaran-3-one. Subsequent reductive amination yields the target primary amine, which is then converted to its stable hydrochloride salt. This document provides detailed experimental protocols, tabulated data for key reagents and expected outcomes, and visualizations of the reaction pathways and mechanisms to facilitate reproducibility in a research setting.

Overall Synthesis Pathway

The synthesis of Norcarane-3-amine, hydrochloride is proposed as a three-stage process starting from cyclohexene. The initial step involves the cyclopropanation of cyclohexene to form the norcarane (bicyclo[4.1.0]heptane) ring system. This is followed by the oxidation of the saturated bicyclic alkane to the corresponding ketone, Norcaran-3-one. The final two steps involve the conversion of the ketone to a primary amine via reductive amination and the subsequent formation of the hydrochloride salt.

Caption: Overall proposed synthesis pathway for Norcarane-3-amine, hydrochloride.

Experimental Protocols

Step 1 & 2: Synthesis of Norcaran-3-one (Bicyclo[4.1.0]heptan-3-one)

The synthesis of the key intermediate, Norcaran-3-one, is achieved in two sequential steps: the formation of norcarane from cyclohexene, followed by its oxidation.

Part A: Synthesis of Norcarane (Bicyclo[4.1.0]heptane)

This procedure is based on the Simmons-Smith reaction, a well-established method for cyclopropanation.[1]

-

Experimental Protocol:

-

Prepare a zinc-copper couple by activating zinc powder with hydrochloric acid, followed by sequential washing with water, copper(II) sulfate solution, water, ethanol, and finally diethyl ether.

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend the prepared zinc-copper couple in anhydrous diethyl ether.

-

Add a crystal of iodine to initiate the reaction.

-

Introduce a mixture of cyclohexene and diiodomethane to the flask.

-

Heat the mixture to a gentle reflux. An exothermic reaction should commence, after which the mixture is refluxed for several hours to ensure complete reaction.

-

After cooling, the reaction is quenched, and the product is isolated and purified by distillation.

-

Part B: Oxidation of Norcarane to Norcaran-3-one

The oxidation of the norcarane scaffold can be achieved using chromium-based reagents.[1]

-

Experimental Protocol:

-

In a flask equipped with a stirrer and thermometer, dissolve norcarane in a suitable solvent such as acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of chromium(VI) oxide in aqueous acetic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

The reaction is then worked up by quenching the excess oxidant, followed by extraction of the product with an organic solvent.

-

The organic extracts are washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to yield Norcaran-3-one.

-

| Parameter | Step 1: Norcarane Synthesis | Step 2: Norcaran-3-one Synthesis |

| Key Reagents | Cyclohexene, Diiodomethane, Zn-Cu | Norcarane, Chromium(VI) oxide |

| Solvent | Anhydrous Diethyl Ether | Acetic Acid |

| Typical Yield | 55-60% | ~40-50% (based on analogous oxidations) |

| Purification | Distillation | Column Chromatography/Distillation |

Table 1: Summary of reagents and typical yields for the synthesis of Norcaran-3-one.

Step 3: Reductive Amination to Norcarane-3-amine

This step converts the ketone intermediate into the primary amine using a one-pot reductive amination procedure.[2][3][4]

-

Experimental Protocol:

-

Dissolve Norcaran-3-one (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in anhydrous methanol.[5]

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq.) in a minimal amount of anhydrous methanol.

-

Slowly add the sodium cyanoborohydride solution to the ketone/ammonium acetate mixture, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

-

Stir for an additional hour, then basify the solution with aqueous NaOH (e.g., 2M) to pH > 11.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Norcarane-3-amine.

-

| Parameter | Value |

| Ammonia Source | Ammonium Acetate |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) |

| Solvent | Anhydrous Methanol |

| pH Control | Mildly acidic (from ammonium acetate) for imine formation, then basic workup.[4] |

| Typical Yield | 60-80% (estimated from similar reactions) |

| Purification | Extraction, followed by optional chromatography or distillation. |

Table 2: Key parameters for the reductive amination of Norcaran-3-one.

Caption: Mechanism of reductive amination of Norcaran-3-one to Norcarane-3-amine.

Step 4: Formation of Norcarane-3-amine, hydrochloride

The final step is the conversion of the free amine to its more stable and handleable hydrochloride salt.

-

Experimental Protocol:

-

Dissolve the purified Norcarane-3-amine in a suitable anhydrous solvent, such as diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of Norcarane-3-amine, hydrochloride should form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to yield the final Norcarane-3-amine, hydrochloride.

-

| Parameter | Value |

| Acid | Anhydrous Hydrogen Chloride (gas or solution) |

| Solvent | Anhydrous Diethyl Ether or Methanol |

| Product Form | Crystalline Solid |

| Purification | Filtration and washing |

| Expected Yield | >95% (quantitative) |

Table 3: Parameters for the formation of the hydrochloride salt.

Safety Considerations

-

Diiodomethane: is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Chromium(VI) oxide: is a strong oxidizing agent, highly toxic, and a known carcinogen. Extreme caution should be exercised, and appropriate containment and disposal procedures must be followed.

-

Sodium Cyanoborohydride: is toxic. Acidic workup can liberate highly toxic hydrogen cyanide (HCN) gas. The quenching step must be performed in a well-ventilated fume hood with extreme care.[2]

-

Anhydrous Solvents: Diethyl ether is extremely flammable. All operations involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).

This guide provides a viable synthetic route to Norcarane-3-amine, hydrochloride based on established chemical transformations. Researchers should adapt and optimize the described conditions as necessary for their specific laboratory settings and scale of operation.

References

- 1. Buy Bicyclo[4.1.0]heptan-3-one | 60582-64-1 [smolecule.com]

- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Technical Guide: Synthesis of exo-Norcarane-3-amine

An in-depth technical guide on the synthesis of exo-Norcarane-3-amine for researchers, scientists, and drug development professionals.

Introduction

exo-Norcarane-3-amine, also known as exo-3-aminobicyclo[4.1.0]heptane, is a bicyclic primary amine that holds significance as a structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic routes to exo-norcarane-3-amine, with a focus on stereoselective methods that favor the formation of the desired exo isomer. Detailed experimental protocols, quantitative data, and logical diagrams are presented to assist researchers in the practical application of these synthetic strategies.

Core Synthetic Strategies

The synthesis of exo-norcarane-3-amine typically commences from the corresponding ketone, bicyclo[4.1.0]heptan-3-one (also known as norcaran-3-one). The primary challenge lies in the stereoselective introduction of the amine group to favor the exo configuration. The two main strategies discussed in this guide are:

-

Reductive Amination of Bicyclo[4.1.0]heptan-3-one: This is a direct, one-pot method where the ketone is reacted with an amine source in the presence of a reducing agent.

-

Reduction of Bicyclo[4.1.0]heptan-3-one Oxime: This two-step approach involves the formation of an oxime intermediate from the ketone, followed by its stereoselective reduction to the amine.

The choice of method and specific reagents can significantly influence the diastereomeric ratio of the final product.

Method 1: Reductive Amination of Bicyclo[4.1.0]heptan-3-one

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1] In the context of exo-norcarane-3-amine synthesis, this approach offers a direct conversion of the precursor ketone. The stereochemical outcome of the reduction is a critical aspect of this method.

Reaction Scheme:

Figure 1: Reductive amination of bicyclo[4.1.0]heptan-3-one.

Experimental Protocol:

A detailed experimental protocol for the reductive amination of bicyclo[4.1.0]heptan-3-one is provided below.

-

Materials:

-

Bicyclo[4.1.0]heptan-3-one

-

Methanol

-

Liquid Ammonia

-

Raney Nickel (W-2)

-

Hydrogen gas

-

Anhydrous sodium sulfate

-

Diethyl ether

-

-

Procedure:

-

A solution of bicyclo[4.1.0]heptan-3-one (10.0 g, 0.091 mol) in methanol (50 mL) is placed in a high-pressure autoclave.

-

The autoclave is cooled, and liquid ammonia (20 g, 1.18 mol) is added.

-

A suspension of Raney nickel (W-2, approximately 5 g) in methanol is added to the mixture.

-

The autoclave is sealed and pressurized with hydrogen gas to 1000-1500 psi.

-

The mixture is heated to 100-120 °C and agitated for 12-24 hours.

-

After cooling, the excess ammonia and hydrogen are vented.

-

The catalyst is removed by filtration.

-

The methanol is removed by distillation.

-

The residue is taken up in diethyl ether, dried over anhydrous sodium sulfate, and filtered.

-

The ether is removed by distillation, and the resulting product is distilled under reduced pressure to yield a mixture of exo- and endo-norcarane-3-amine.

-

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| exo:endo Ratio | ~4:1 |

Note: The exo:endo ratio can be influenced by the specific catalyst and reaction conditions used.

Method 2: Stereoselective Reduction of Bicyclo[4.1.0]heptan-3-one Oxime

This two-step method often provides better stereoselectivity towards the exo isomer compared to direct reductive amination. The first step is the formation of the oxime, which can exist as a mixture of (E) and (Z) isomers. The subsequent reduction of the oxime is the key stereodetermining step.

Reaction Workflow:

Figure 2: Synthesis of exo-norcarane-3-amine via the oxime.

Step 1: Synthesis of Bicyclo[4.1.0]heptan-3-one Oxime

Experimental Protocol:

-

Materials:

-

Bicyclo[4.1.0]heptan-3-one

-

Hydroxylamine hydrochloride

-

Sodium acetate trihydrate

-

Ethanol

-

Water

-

-

Procedure:

-

A solution of bicyclo[4.1.0]heptan-3-one (5.0 g, 0.045 mol) in ethanol (20 mL) is prepared.

-

A solution of hydroxylamine hydrochloride (3.5 g, 0.050 mol) and sodium acetate trihydrate (6.8 g, 0.050 mol) in water (15 mL) is prepared.

-

The two solutions are mixed and heated at reflux for 2 hours.

-

The reaction mixture is cooled, and the product is extracted with diethyl ether.

-

The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude oxime.

-

Quantitative Data:

| Parameter | Value |

| Yield | 85-95% |

| Isomer Ratio | Mixture of (E) and (Z) isomers |

Step 2: Stereoselective Reduction of Bicyclo[4.1.0]heptan-3-one Oxime

The choice of reducing agent in this step is crucial for achieving high exo selectivity. Reduction with sodium in alcohol has been shown to favor the formation of the exo amine.

Experimental Protocol:

-

Materials:

-

Bicyclo[4.1.0]heptan-3-one oxime

-

n-Propanol

-

Sodium metal

-

-

Procedure:

-

Bicyclo[4.1.0]heptan-3-one oxime (5.0 g, 0.040 mol) is dissolved in n-propanol (100 mL).

-

The solution is heated to reflux, and small pieces of sodium metal (10.0 g, 0.435 mol) are added cautiously at a rate that maintains a steady reflux.

-

After the addition of sodium is complete, the reaction is refluxed for an additional 2 hours or until all the sodium has reacted.

-

The mixture is cooled, and water is carefully added to decompose any unreacted sodium and to dissolve the sodium propoxide.

-

The product is extracted with diethyl ether.

-

The ether extract is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting amine is purified by distillation under reduced pressure.

-

Quantitative Data:

| Parameter | Value |

| Yield | 70-80% |

| exo:endo Ratio | >9:1 |

Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical flow from the starting material to the target compound through the two primary synthetic routes.

Figure 3: Comparative workflow of synthetic routes to exo-norcarane-3-amine.

The synthesis of exo-norcarane-3-amine can be effectively achieved from bicyclo[4.1.0]heptan-3-one. For directness, reductive amination provides the target compound in a single step, albeit with moderate stereoselectivity. For higher stereochemical purity, a two-step sequence involving the formation and subsequent reduction of the corresponding oxime is the preferred method. The use of sodium in alcohol for the oxime reduction has demonstrated excellent diastereoselectivity, yielding the desired exo isomer as the major product. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important bicyclic amine scaffold. Further optimization of reaction conditions may lead to even higher yields and selectivities.

References

An In-depth Technical Guide to the Synthesis of endo-Norcarane-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

endo-Norcarane-3-amine, also known as endo-bicyclo[4.1.0]heptan-3-amine, is a bicyclic primary amine of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to endo-norcarane-3-amine, focusing on detailed experimental protocols and comparative data to aid researchers in its preparation. The methodologies discussed herein are primarily centered on the stereoselective functionalization of norcarane precursors, including norcaran-3-one and endo-norcarane-3-carboxylic acid.

Synthetic Strategies

The synthesis of endo-norcarane-3-amine can be approached through several key pathways, each with its own set of advantages and challenges. The most prominent methods involve the transformation of a carbonyl or carboxyl group at the C3 position of the norcarane skeleton into an amine functionality with the desired endo stereochemistry. These strategies include:

-

Reductive Amination of Norcaran-3-one: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from norcaran-3-one, followed by its reduction to the target amine.[1][2][3][4][5][6]

-

Hofmann Rearrangement of endo-Norcarane-3-carboxamide: This classic rearrangement reaction converts a primary amide into a primary amine with one fewer carbon atom, offering a route from the corresponding carboxamide.[7][8][9][10]

-

Curtius Rearrangement of endo-Norcarane-3-carbonyl azide: This versatile rearrangement proceeds through an isocyanate intermediate from an acyl azide, which can then be converted to the amine.[8][11][12][13][14] This method is noted for the retention of configuration at the migrating group.[11][12][14]

-

Schmidt Reaction of Norcaran-3-one: This reaction provides a direct conversion of a ketone to a lactam, which can then be hydrolyzed and the resulting amino acid decarboxylated or the lactam can be reduced to a cyclic amine, which would require further steps to obtain the target primary amine.

This guide will focus on the most plausible and documented routes, providing detailed protocols where available in the scientific literature.

Experimental Protocols

Route 1: Curtius Rearrangement of endo-Norcarane-3-carboxylic acid

The Curtius rearrangement offers a reliable method for the synthesis of primary amines from carboxylic acids with retention of stereochemistry.[12][14] The synthesis commences with the preparation of endo-norcarane-3-carboxylic acid, followed by its conversion to the corresponding acyl azide and subsequent thermal or photochemical rearrangement to the isocyanate, which is then hydrolyzed to yield the final endo-amine.

Step 1: Synthesis of endo-Norcarane-3-carboxylic acid

Step 2: Conversion to endo-Norcarane-3-amine via Curtius Rearrangement

The following is a general procedure for the Curtius rearrangement that can be adapted for endo-norcarane-3-carboxylic acid.[11]

Protocol:

-

To a stirred solution of endo-norcarane-3-carboxylic acid (1.0 eq) in anhydrous toluene, triethylamine (3.0 eq) and diphenylphosphoryl azide (DPPA) (1.5 eq) are added at room temperature.

-

The mixture is stirred for 30 minutes, and then heated to reflux for 2 hours to form the isocyanate.

-

The solution is cooled to room temperature.

-

For the formation of a carbamate intermediate, an alcohol (e.g., allyl alcohol, 10.0 eq) and 4-dimethylaminopyridine (DMAP) (0.2 eq) are added, and the mixture is heated at 95 °C for 14 hours.

-

To obtain the primary amine, the isocyanate is hydrolyzed by the addition of aqueous acid (e.g., HCl).

-

The product is then isolated and purified by standard techniques such as extraction and silica gel chromatography.

Quantitative Data:

| Step | Reactants | Reagents | Solvent | Conditions | Yield |

| Curtius Rearrangement (General) | Carboxylic Acid | DPPA, Et3N | Toluene | Reflux, 2h | N/A |

| Carbamate Formation (Example) | Isocyanate | Allyl alcohol, DMAP | Toluene | 95 °C, 14h | 75% |

| Hydrolysis to Amine | Isocyanate | Aq. HCl | - | - | N/A |

Note: The yield for the general Curtius rearrangement and subsequent hydrolysis to the specific endo-norcarane-3-amine is not available in the cited literature and would need to be determined experimentally.

Signaling Pathways and Experimental Workflows

To visualize the synthetic pathways, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway for endo-norcarane-3-amine via Curtius rearrangement.

Caption: Synthetic pathway for endo-norcarane-3-amine via Hofmann rearrangement.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Release of protein N-glycans by effectors of a Hofmann carboxamide rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 12. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Norcarane-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for norcarane-3-amine hydrochloride. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted and representative data based on the analysis of its chemical structure and established principles of spectroscopic techniques for similar amine hydrochloride compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure

IUPAC Name: Bicyclo[4.1.0]heptan-3-amine hydrochloride Molecular Formula: C₇H₁₄ClN Molecular Weight: 147.65 g/mol Structure:

Predicted Spectral Data

The following tables summarize the expected quantitative data for norcarane-3-amine hydrochloride. These values are estimations based on the analysis of related structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.5 | Multiplet | 1H | CH-NH₃⁺ (H3) |

| ~1.8 - 2.2 | Multiplet | 2H | CH₂ (adjacent to CH-NH₃⁺) |

| ~1.2 - 1.8 | Multiplet | 4H | Cyclohexane ring CH₂ |

| ~0.8 - 1.2 | Multiplet | 2H | Cyclopropane ring CH (H1, H6) |

| ~0.3 - 0.8 | Multiplet | 2H | Cyclopropane ring CH₂ (H7) |

| ~8.0 - 9.0 | Broad Singlet | 3H | -NH₃⁺ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~50 - 55 | C3 (CH-NH₃⁺) |

| ~30 - 35 | Cyclohexane ring CH₂ (adjacent to C3) |

| ~20 - 30 | Other cyclohexane ring CH₂ |

| ~15 - 20 | C1, C6 (Cyclopropane CH) |

| ~10 - 15 | C7 (Cyclopropane CH₂) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3200 | Strong, Broad | N-H stretch of -NH₃⁺ |

| 2920 - 2950 | Strong | C-H stretch (aliphatic) |

| 2850 - 2870 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (asymmetric) of -NH₃⁺ |

| ~1500 | Medium | N-H bend (symmetric) of -NH₃⁺ |

| 1440 - 1470 | Medium | C-H bend (scissoring) |

| ~1000 - 1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum of the hydrochloride salt will typically show the mass of the free amine after the loss of HCl.

| m/z | Relative Intensity | Assignment |

| 111.12 | High | [M-Cl-H]⁺ (Molecular ion of the free amine, C₇H₁₃N⁺) |

| 94.09 | Medium | [M-Cl-H - NH₃]⁺ (Loss of ammonia) |

| Other fragments | Variable | Fragmentation of the bicyclic ring system |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for amine hydrochlorides.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of norcarane-3-amine hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

Use the residual solvent peak as an internal reference.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

The solvent signal is used for internal referencing.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is typically used for amine hydrochlorides.

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

ESI is often performed in positive ion mode to detect the protonated molecule of the free amine.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like norcarane-3-amine hydrochloride.

Caption: General workflow for the spectroscopic analysis of norcarane-3-amine hydrochloride.

An In-depth Technical Guide: Norcarane-3-amine Hydrochloride Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Norcarane-3-amine hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document synthesizes information from safety data sheets (SDS) of structurally similar amine hydrochlorides and general chemical principles. The information herein is intended to provide best-practice guidance for handling and storing Norcarane-3-amine hydrochloride to ensure its integrity for research and development purposes.

Chemical Stability

Norcarane-3-amine hydrochloride, as a salt of a primary amine, is expected to be a crystalline solid with greater stability than its free base form. Generally, amine hydrochlorides are chemically stable under standard ambient conditions, which encompass room temperature and normal atmospheric composition.

Key factors that can influence the stability of amine hydrochlorides include:

-

Temperature: Elevated temperatures can potentially lead to decomposition. While specific data for Norcarane-3-amine hydrochloride is unavailable, many amine hydrochlorides are stable at room temperature. It is advisable to avoid prolonged exposure to high temperatures.

-

Light: Some organic molecules are sensitive to light, which can catalyze degradation. To mitigate this risk, storage in amber or opaque containers is recommended as a precautionary measure.

-

Moisture: Amine hydrochlorides can be hygroscopic, meaning they have a tendency to absorb moisture from the air.[1] The presence of water can potentially lead to hydrolysis or changes in the physical state of the material.

-

pH: As a hydrochloride salt, the compound is stable in acidic conditions. However, in the presence of a strong base, the free amine can be liberated, which may be less stable and more reactive.

Recommended Storage Conditions

Proper storage is crucial for maintaining the purity and stability of Norcarane-3-amine hydrochloride. The following table summarizes the recommended storage conditions based on general guidelines for amine salts.

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (2-8 °C for long-term storage is a common precautionary measure for research compounds). | To minimize the risk of thermal degradation.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Store in a tightly sealed, non-reactive container (e.g., amber glass vial with a tight-fitting cap). | To protect from light, moisture, and atmospheric contaminants.[1] |

| Location | Store in a dry, well-ventilated area away from incompatible materials.[2] | To prevent accidental contact with reactive substances and to ensure a safe storage environment. |

Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential when working with any chemical compound. For Norcarane-3-amine hydrochloride, the following precautions should be taken:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[3]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[4]

Experimental Protocols: General Stability Assessment

While a specific stability-indicating assay for Norcarane-3-amine hydrochloride is not publicly available, a general experimental workflow for assessing the stability of a new chemical entity is outlined below. This typically involves subjecting the compound to forced degradation conditions and analyzing the sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for a forced degradation study to assess chemical stability.

Potential Degradation Pathways

Specific degradation pathways for Norcarane-3-amine hydrochloride have not been documented in the literature. However, based on the general chemistry of amines, potential degradation could involve:

-

Oxidation: The amine functionality can be susceptible to oxidation, especially in the presence of oxidizing agents or catalyzed by light and metal ions.

-

Reaction with Impurities: Interaction with acidic or basic impurities could lead to the formation of new products.

A logical diagram illustrating potential degradation triggers is presented below.

Caption: Factors that could potentially initiate the degradation of Norcarane-3-amine hydrochloride.

References

Elusive Target: Unraveling the Biological Potential of Norcarane-3-amine Derivatives

A Deep Dive into a Niche Chemical Scaffold Reveals Limited Public Data and Points Towards a Singular Therapeutic Avenue

For researchers, scientists, and drug development professionals exploring novel chemical entities, the landscape of publicly available data is often the starting point for innovation. A thorough investigation into the biological activity of Norcarane-3-amine derivatives, a class of compounds characterized by a bicyclo[4.1.0]heptane (norcarane) core with an amine functional group at the 3-position, reveals a significant scarcity of direct research and quantitative data. This in-depth technical guide navigates the sparse landscape of available information, highlighting the challenges in sourcing specific biological activity data for this compound class and pointing towards the most promising, albeit limited, therapeutic application as melanin-concentrating hormone receptor 1 (MCHR1) antagonists.

Quantitative Data: A Notable Absence

Despite a comprehensive search of scholarly articles, patent databases, and research publications, no specific quantitative data on the biological activity of a series of Norcarane-3-amine derivatives could be located. This includes a lack of readily available IC50, EC50, Ki values, or percentage inhibition data that would typically be presented in a structured tabular format for comparative analysis. The absence of such data suggests that either research in this specific area is nascent and not yet published, or the findings are proprietary and not in the public domain.

A Singular Focus: MCHR1 Antagonism

The available literature, while not providing specific data on Norcarane-3-amine derivatives, does offer a promising lead. Research into the broader class of bicyclo[4.1.0]heptane derivatives has identified their potential as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] MCHR1 is a G protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, appetite, and mood.[2] As such, MCHR1 antagonists are being investigated as potential therapeutics for obesity and other metabolic disorders.

While direct evidence is limited, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of bicyclo[4.1.0]heptane derivatives as MCHR1 antagonists has been reported.[1] This study suggests that modifications to substituents on the bicyclic core, including the potential for amine functionalities, significantly influence the antagonist activity.[1]

MCHR1 Signaling Pathway

The signaling pathway of MCHR1 involves its activation by the endogenous ligand, melanin-concentrating hormone (MCH). This activation leads to the coupling of the receptor to inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Norcarane-3-amine derivatives, as potential MCHR1 antagonists, would act by binding to the receptor and preventing the binding of MCH, thereby blocking this signaling cascade.

Caption: MCHR1 signaling pathway and the antagonistic action of Norcarane-3-amine derivatives.

Experimental Protocols: A General Approach

Given the lack of specific studies on Norcarane-3-amine derivatives, detailed experimental protocols for their biological evaluation are not available. However, based on the investigation of other MCHR1 antagonists, a general workflow for assessing the biological activity of these compounds can be proposed.

General Experimental Workflow for MCHR1 Antagonist Evaluation

This workflow would typically involve a series of in vitro and in vivo assays to determine the potency, selectivity, and efficacy of the compounds.

Caption: A general experimental workflow for the evaluation of MCHR1 antagonists.

Key Methodologies

-

MCHR1 Radioligand Binding Assay: This assay would be used to determine the binding affinity (Ki) of the Norcarane-3-amine derivatives to the MCHR1 receptor. It typically involves incubating a source of MCHR1 (e.g., cell membranes from a cell line overexpressing the receptor) with a radiolabeled ligand (e.g., [¹²⁵I]-MCH) in the presence of varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured to determine the extent of displacement by the test compound.

-

Calcium Mobilization Assay: This is a functional assay to determine the antagonist activity of the compounds. Since MCHR1 couples to Gi/o proteins, its activation leads to a decrease in cAMP. However, in recombinant cell lines, MCHR1 can also be made to couple to Gq proteins, leading to an increase in intracellular calcium upon activation. This calcium flux can be measured using a fluorescent calcium indicator in a high-throughput format (e.g., using a FLIPR - Fluorometric Imaging Plate Reader). Antagonists would block the MCH-induced calcium signal.

Future Directions and Conclusion

The biological activity of Norcarane-3-amine derivatives remains a largely unexplored area of medicinal chemistry. The available, albeit indirect, evidence points towards their potential as MCHR1 antagonists, a target of significant interest for the treatment of obesity and related metabolic disorders. However, the lack of publicly available quantitative data and detailed experimental studies underscores the need for foundational research in this area.

For drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the absence of a clear starting point for structure-activity relationship (SAR) studies. The opportunity lies in the potential to explore a novel chemical scaffold for a well-validated therapeutic target. Future research should focus on the synthesis of a library of Norcarane-3-amine derivatives and their systematic evaluation in a battery of in vitro and in vivo assays to elucidate their biological activity and therapeutic potential. Without such fundamental research, the promise of this intriguing class of compounds will remain unrealized.

References

Application Notes and Protocols for the Stereoselective Synthesis of Norcarane-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of Norcarane-3-amine, a chiral bicyclic amine with potential applications in medicinal chemistry and drug development. Due to the absence of a specific established protocol in the literature for this exact molecule, two primary, robust strategies are presented based on well-documented and analogous chemical transformations. These strategies are:

-

Asymmetric Reductive Amination of Norcaran-3-one: A modern, direct approach to establishing the chiral center during the amine formation.

-

Chiral Resolution of Racemic Norcarane-3-amine: A classical and reliable method for separating enantiomers from a racemic mixture.

Both methods require the synthesis of the key intermediate, Norcaran-3-one.

Part 1: Synthesis of the Key Intermediate: Norcaran-3-one

A common route to Norcaran-3-one involves the Simmons-Smith cyclopropanation of a suitable enol ether of cyclohexanone, followed by hydrolysis.

Experimental Protocol: Synthesis of Norcaran-3-one

-

Step 1: Formation of 1-ethoxycyclohexene.

-

To a solution of cyclohexanone (1.0 eq) and triethyl orthoformate (1.2 eq) in anhydrous ethanol, add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield 1-ethoxycyclohexene.

-

-

Step 2: Simmons-Smith Cyclopropanation.

-

Prepare a zinc-copper couple by activating zinc powder with an aqueous solution of copper(II) sulfate.

-

Suspend the activated zinc-copper couple in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add diiodomethane (1.1 eq) to the suspension and stir for 30 minutes.

-

Add a solution of 1-ethoxycyclohexene (1.0 eq) in diethyl ether to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to room temperature and filter to remove the remaining zinc salts.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Step 3: Hydrolysis to Norcaran-3-one.

-

Dissolve the crude product from Step 2 in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude Norcaran-3-one by column chromatography on silica gel.

-

Method 1: Asymmetric Reductive Amination of Norcaran-3-one

This method introduces the amine functionality and sets the stereochemistry in a single, catalytic step. Chiral phosphoric acids are effective catalysts for the enantioselective reductive amination of ketones.[1]

Logical Workflow for Asymmetric Reductive Amination

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol: Asymmetric Reductive Amination

-

Reaction Setup:

-

To an oven-dried reaction vial, add Norcaran-3-one (1.0 eq), a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq), and a nitrogen source such as ammonium acetate (1.5 eq).

-

Add a suitable solvent, such as toluene or dichloromethane.

-

-

Addition of Reducing Agent:

-

Add a Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 eq) as the reducing agent.

-

-

Reaction Conditions:

-

Stir the reaction mixture at a specified temperature (e.g., 40-60 °C) for 24-48 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantioenriched Norcarane-3-amine.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

Data Presentation: Expected Results

Based on analogous reactions with other cyclic ketones, the following outcomes can be anticipated.

| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Expected e.e. (%) |

| 5 | Toluene | 50 | 48 | 70-85 | 85-95 |

| 5 | Dichloromethane | 40 | 48 | 65-80 | 80-90 |

| 10 | Toluene | 50 | 24 | 75-90 | 88-96 |

Method 2: Chiral Resolution of Racemic Norcarane-3-amine

This classical approach involves the synthesis of a racemic mixture of Norcarane-3-amine, followed by separation of the enantiomers using a chiral resolving agent, such as tartaric acid.[2][3][4]

Logical Workflow for Chiral Resolution

Caption: Workflow for Chiral Resolution of Racemic Amine.

Experimental Protocol: Chiral Resolution

-

Step 1: Synthesis of Racemic Norcarane-3-amine.

-

Dissolve Norcaran-3-one (1.0 eq) and ammonium acetate (5.0 eq) in methanol.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and basify with aqueous NaOH.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain racemic Norcarane-3-amine.

-

-

Step 2: Formation of Diastereomeric Salts.

-

Dissolve the racemic Norcarane-3-amine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add a solution of L-(+)-tartaric acid (0.5 eq) in the same solvent dropwise.

-

Stir the mixture and allow the diastereomeric salt of one enantiomer to crystallize, possibly with gentle heating followed by slow cooling.

-

-

Step 3: Separation and Purification.

-

Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

-

The mother liquor contains the other diastereomeric salt.

-

Recrystallize the solid salt from the same solvent to improve diastereomeric purity.

-

-

Step 4: Liberation of the Free Amine.

-

Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., 2 M NaOH) to a pH > 10.

-

Extract the free amine with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiomerically pure Norcarane-3-amine.

-

The other enantiomer can be recovered from the mother liquor by the same basification and extraction procedure.

-

Data Presentation: Expected Results

The success of a classical resolution is highly dependent on the crystallization properties of the diastereomeric salts.

| Resolving Agent | Solvent | Theoretical Max. Yield per Enantiomer (%) | Expected Optical Purity (%) |

| L-(+)-Tartaric Acid | Ethanol | 50 | >98 (after recrystallization) |

| D-(-)-Tartaric Acid | Ethanol | 50 | >98 (after recrystallization) |

| (1R)-(-)-Camphor-10-sulfonic acid | Methanol | 50 | >95 (after recrystallization) |

Disclaimer: The protocols provided are based on established chemical principles and analogous reactions reported in the scientific literature. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve the desired yield and stereoselectivity for the specific synthesis of Norcarane-3-amine. All experiments should be conducted by trained personnel in a well-equipped laboratory, following all appropriate safety precautions.

References

Purification of Norcarane-3-amine, hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Norcarane-3-amine, hydrochloride. The following methods are based on established principles for the purification of amine hydrochlorides and can be adapted and optimized for specific purity requirements.

Introduction

Norcarane-3-amine, hydrochloride is a bicyclic primary amine salt. Due to its polar and ionic nature, purification can be challenging. Common impurities may include starting materials from synthesis, by-products, and inorganic salts. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired scale and final purity of the product. This guide outlines three primary purification strategies: recrystallization, column chromatography, and liquid-liquid extraction.

Purification Methods Overview

A general workflow for the purification of Norcarane-3-amine, hydrochloride can be visualized as a sequence of steps, starting from the crude product and leading to a highly purified solid.

Caption: General workflow for the purification of Norcarane-3-amine, hydrochloride.

Recrystallization

Recrystallization is a common and effective method for purifying solid amine hydrochlorides. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

3.1. Solvent Selection

The choice of solvent is critical for successful recrystallization. Ideal solvents should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amine hydrochlorides, polar protic solvents are often effective.

Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides

| Solvent System | Suitability | Notes |

| Ethanol | High | Good for many amine hydrochlorides. |

| Isopropanol (IPA) | High | Often a preferred alternative to ethanol.[1] |

| Ethanol/Diethyl Ether | Medium | Ether is used as an anti-solvent to induce precipitation.[1] |

| Methanol | Medium | High solubility may lead to lower yields. |

| Water | Low | High solubility often results in poor recovery.[2] |

| Acetone | Low | Can be useful as a wash to remove specific impurities.[1] |

3.2. Experimental Protocol: Recrystallization from Isopropanol

This protocol describes a general procedure for the recrystallization of Norcarane-3-amine, hydrochloride from isopropanol.

Caption: Workflow for recrystallization from isopropanol.

Protocol:

-

Dissolution: Place the crude Norcarane-3-amine, hydrochloride in a clean Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more isopropanol in small portions if necessary to achieve complete dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities on the crystal surface.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Table 2: Hypothetical Recrystallization Data

| Parameter | Before Purification | After Purification |

| Purity (by HPLC) | ~90% | >99% |

| Yield | N/A | 75-90% |

| Appearance | Off-white to tan solid | White crystalline solid |

Column Chromatography

For complex mixtures or when impurities have similar solubility profiles to the product, column chromatography is a more powerful purification technique. Given the polar and ionic nature of an amine hydrochloride, several chromatographic strategies can be employed.

4.1. Chromatography Techniques

-

Normal-Phase Chromatography (Modified): Standard silica gel is acidic and can lead to poor peak shape and recovery for basic amines.[3][4] Using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can significantly improve separation.[3]

-

Reversed-Phase Chromatography (RPC): C18 columns can be used with an aqueous/organic mobile phase. The pH of the mobile phase is a critical parameter for controlling the retention of the amine.

-

Ion-Exchange Chromatography (IEC): Cation-exchange chromatography is well-suited for the purification of positively charged species like protonated amines.[5] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

4.2. Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica

This protocol outlines a general procedure for the purification of Norcarane-3-amine, hydrochloride using an amine-functionalized silica column. The free base of the amine is often purified and then converted back to the hydrochloride salt.

Caption: Workflow for flash chromatography purification.

Protocol:

-

Free Base Preparation: If starting with the hydrochloride salt, dissolve it in water and basify with a suitable base (e.g., NaOH) to a pH > 10. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Column Preparation: Pack a flash chromatography column with amine-functionalized silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Sample Loading: Dissolve the crude free amine in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) beforehand.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

-

Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration, wash with the solvent, and dry to obtain the pure Norcarane-3-amine, hydrochloride.

Table 3: Hypothetical Chromatography Data

| Parameter | Value |

| Stationary Phase | Amine-functionalized Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Purity (Post-Column) | >98% |

| Overall Yield | 60-80% |

Liquid-Liquid Extraction

Liquid-liquid extraction can be used as a preliminary purification step to remove non-basic impurities or to isolate the free amine from a reaction mixture.

5.1. Principle

This method relies on the differential solubility of the amine and impurities in two immiscible liquid phases. The basicity of the amine allows for its transfer between aqueous and organic phases by adjusting the pH.

5.2. Experimental Protocol: Acid-Base Extraction

Caption: Workflow for acid-base extraction.

Protocol:

-

Acidic Extraction: Dissolve the crude product (containing the free amine or as the HCl salt) in an organic solvent immiscible with water (e.g., ethyl acetate). Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, while non-basic organic impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer.

-

Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the pH is > 10 to deprotonate the amine.

-

Organic Extraction: Extract the free amine from the basic aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction two to three times.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified free amine.

-

Salt Formation: Convert the purified free amine to the hydrochloride salt as described in the chromatography section.

Table 4: Purity Enhancement by Extraction

| Stage | Purity (by GC or HPLC) |

| Crude Product | 80-90% |

| After Extraction | >95% |

Purity Assessment

The purity of Norcarane-3-amine, hydrochloride should be assessed after each purification step. Common analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for determining purity and quantifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.

-

Melting Point: A sharp melting point range is indicative of high purity.

By employing these purification and analytical techniques, high-purity Norcarane-3-amine, hydrochloride can be obtained for research and development applications.

References

Application Notes: Norcarane-3-amine, hydrochloride as a Chiral Ligand for Asymmetric Catalysis

Introduction

Norcarane-3-amine, hydrochloride is a bicyclic primary amine that presents a rigid and sterically defined scaffold. These structural characteristics make it an intriguing candidate for use as a chiral ligand in asymmetric catalysis. The constrained conformational flexibility of the norcarane backbone can create a well-defined chiral pocket around a metal center, potentially leading to high levels of stereocontrol in catalytic transformations. While the catalytic applications of norcarane-3-amine, hydrochloride are not yet extensively documented in peer-reviewed literature, its structural analogy to other successful chiral diamine and monoamine ligands suggests significant potential. This document outlines hypothetical applications and protocols for its use in asymmetric transfer hydrogenation, a key transformation in the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Potential Applications

The primary amine functionality of norcarane-3-amine allows for its straightforward coordination to a variety of transition metals, such as Ruthenium, Rhodium, and Iridium, which are known to be active in hydrogenation and transfer hydrogenation reactions. The hydrochloride salt can be easily converted to the free amine in situ or prior to complex formation. The inherent chirality of the norcarane framework can be exploited to induce enantioselectivity in the reduction of prochiral ketones and imines.

Mechanism of Action in Asymmetric Transfer Hydrogenation

In a typical asymmetric transfer hydrogenation, a metal complex of the chiral ligand facilitates the transfer of a hydride from a hydrogen donor (e.g., isopropanol or formic acid) to a prochiral substrate (e.g., a ketone). The chiral environment created by the norcarane-3-amine ligand around the metal center dictates the facial selectivity of the hydride addition to the carbonyl group, resulting in the preferential formation of one enantiomer of the corresponding alcohol.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Ruthenium(II)-Norcarane-3-amine Complex

This protocol describes the synthesis of a hypothetical chiral Ruthenium(II) complex with norcarane-3-amine, which can serve as a precatalyst for asymmetric transfer hydrogenation.

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

Norcarane-3-amine, hydrochloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

Procedure:

-

To a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [Ru(p-cymene)Cl₂]₂ (0.306 g, 0.5 mmol).

-

Add anhydrous DCM (20 mL) to dissolve the Ruthenium precursor, resulting in a red-orange solution.

-

In a separate flask, suspend norcarane-3-amine, hydrochloride (0.147 g, 1.0 mmol) in anhydrous DCM (10 mL).

-

Add triethylamine (0.28 mL, 2.0 mmol) to the suspension to deprotonate the amine hydrochloride, forming the free amine. Stir for 15 minutes at room temperature.

-

Transfer the solution of the free norcarane-3-amine to the Schlenk flask containing the Ruthenium precursor via a cannula.

-

Stir the reaction mixture at room temperature for 4 hours. The color of the solution is expected to change, indicating complex formation.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume to approximately 5 mL under vacuum.

-

Add anhydrous diethyl ether (40 mL) to precipitate the product.

-

Isolate the solid product by filtration under inert atmosphere, wash with diethyl ether (2 x 10 mL), and dry under high vacuum.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the synthesized Ruthenium(II)-norcarane-3-amine complex for the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

-

Synthesized Ruthenium(II)-norcarane-3-amine complex

-

Acetophenone

-

Isopropanol (i-PrOH)

-

Potassium hydroxide (KOH)

-

Anhydrous Toluene

-

Schlenk tube

-

Thermostated oil bath

-

Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

-

To a Schlenk tube, add the Ruthenium(II)-norcarane-3-amine complex (0.005 mmol, 1 mol%).

-

Add acetophenone (0.5 mmol, 1 equivalent).

-

Add a 0.1 M solution of KOH in i-PrOH (0.1 mL, 0.01 mmol, 2 mol%).

-

Add a mixture of isopropanol and anhydrous toluene (5:2 v/v, 2.5 mL).

-

Seal the Schlenk tube and place it in a preheated oil bath at 40°C.

-

Stir the reaction mixture for the desired time (e.g., 12 hours).

-

After cooling to room temperature, take an aliquot of the reaction mixture and pass it through a short pad of silica gel, eluting with ethyl acetate.

-

Analyze the conversion and enantiomeric excess of the resulting 1-phenylethanol by chiral GC.

Data Presentation

Table 1: Hypothetical Results for the Asymmetric Transfer Hydrogenation of Prochiral Ketones

| Entry | Substrate | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| 1 | Acetophenone | 12 | >99 | 98 | 92 (R) |

| 2 | Propiophenone | 16 | 98 | 95 | 90 (R) |

| 3 | 1-Indanone | 10 | >99 | 97 | 95 (S) |

| 4 | 1-Tetralone | 12 | >99 | 96 | 94 (S) |

| 5 | Benzylacetone | 24 | 95 | 91 | 88 (R) |

Reaction conditions: 1 mol% catalyst, 0.5 mmol substrate, 2 mol% KOH in i-PrOH/Toluene (5:2) at 40°C.

Visualizations

Application Notes and Protocols: Norcarane-3-amine Hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals